3,4-DIMETHYLPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE
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Overview
Description
3,4-DIMETHYLPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE: is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHYLPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoate core, followed by the introduction of the pyrrolidin-1-ylsulfonyl group and the dimethylphenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce sulfides.
Scientific Research Applications
Chemistry: In organic synthesis, 3,4-DIMETHYLPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYLPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
3,4-Dimethylphenyl benzoate: Lacks the pyrrolidin-1-ylsulfonyl group, resulting in different chemical properties and reactivity.
2-Methyl-5-(pyrrolidin-1-ylsulfonyl)benzoate: Lacks the dimethylphenyl group, affecting its biological activity and applications.
Uniqueness: The combination of the dimethylphenyl group and the pyrrolidin-1-ylsulfonyl group in 3,4-DIMETHYLPHENYL 2-METHYL-5-(PYRROLIDINE-1-SULFONYL)BENZOATE provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H23NO4S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 2-methyl-5-pyrrolidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C20H23NO4S/c1-14-6-8-17(12-16(14)3)25-20(22)19-13-18(9-7-15(19)2)26(23,24)21-10-4-5-11-21/h6-9,12-13H,4-5,10-11H2,1-3H3 |
InChI Key |
QBXGHGCTUDIJIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)C)C |
Origin of Product |
United States |
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